molecular formula C4H5NO2 B12969499 2-Aminofuran-3-ol

2-Aminofuran-3-ol

Cat. No.: B12969499
M. Wt: 99.09 g/mol
InChI Key: RVTOFGBKWNLTIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminofuran-3-ol can be achieved through several methods. One common approach involves the reaction of furan with ammonia under specific conditions to introduce the amino group. Another method includes the use of halogenated furans, which undergo substitution reactions with ammonia or amines to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, halogenation, and subsequent substitution reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino and hydroxyl derivatives .

Scientific Research Applications

2-Aminofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Aminofuran-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminofuran-3-ol’s combination of amino and hydroxyl groups on the furan ring makes it unique among similar compounds.

Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

2-aminofuran-3-ol

InChI

InChI=1S/C4H5NO2/c5-4-3(6)1-2-7-4/h1-2,6H,5H2

InChI Key

RVTOFGBKWNLTIH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1O)N

Origin of Product

United States

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